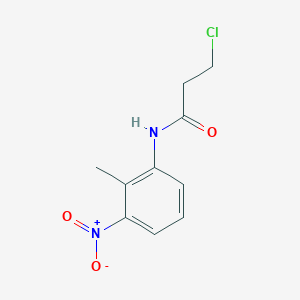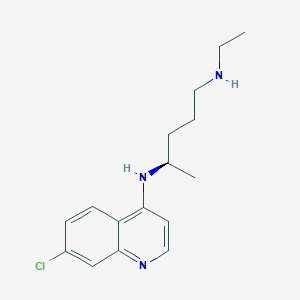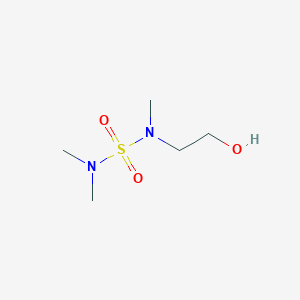
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Overview
Description
“1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde” is a compound that contains both difluoromethyl and trifluoromethyl groups . These groups are known to play crucial roles in life science and materials science-related applications .
Synthesis Analysis
The synthesis of such compounds often involves the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . A novel synthesis strategy has been developed that uses common reaction conditions to transform a collection of simple building blocks into complex molecules bearing a terminal difluoromethyl group .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups . The C–F bond is the strongest single bond in organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the functionalization of the C–F bond . Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by the presence of the difluoromethyl and trifluoromethyl groups . The C–F bond is the strongest single bond in organic compounds .Scientific Research Applications
DTFPC has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It has also been used in the synthesis of various biochemical compounds, such as nucleosides and fluorescent dyes. In addition, DTFPC has been used as an analytical reagent for the detection of various compounds, such as amino acids and carbohydrates.
Mechanism of Action
Mode of Action
Trifluoromethyl-containing compounds often play crucial roles in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Trifluoromethyl-containing compounds can be starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Advantages and Limitations for Lab Experiments
The advantages of using DTFPC in laboratory experiments include its low cost and its availability in various forms, such as powder and solution. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using DTFPC in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The potential future directions for DTFPC include further research into its biochemical and physiological effects. Additionally, further research into its mechanism of action and its potential applications in pharmaceuticals and biochemistry is needed. Additionally, further research into its stability and solubility in various solvents is needed. Finally, further research into its potential applications in analytical chemistry is needed.
properties
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2O/c7-5(8)13-3(2-14)1-4(12-13)6(9,10)11/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEFXQCWPCTORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B1461033.png)
![4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1461034.png)


![5-[(3-Methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxylic acid](/img/structure/B1461037.png)



![2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1461044.png)
![5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1461046.png)



